Sanguilutine Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanguilutine Chloride can be synthesized through the treatment of sanguilutine with hydrochloric acid . The process involves dissolving sanguilutine in water and making the solution alkaline with saturated aqueous sodium carbonate. The addition of aqueous sodium cyanide to the solution yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of sanguilutine from the rhizomes of Sanguinaria canadensis, followed by its conversion to the chloride form using hydrochloric acid . This method ensures the compound’s purity and consistency for various applications.
Chemical Reactions Analysis
Types of Reactions
Sanguilutine Chloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as sodium cyanide or sodium methoxide.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-5,6-dihydrosanguilutine and bis[6-(5,6-dihydrosanguilutinyl)] ether .
Scientific Research Applications
Sanguilutine Chloride has a wide range of scientific research applications:
Mechanism of Action
Sanguilutine Chloride exerts its effects through multiple molecular targets and pathways. It interacts with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest . The compound also activates the RIP1 pathway, resulting in the formation of the Ripoptosome complex, which leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar antimicrobial and anticancer properties.
Chelerythrine: Known for its anti-inflammatory and anticancer activities.
Sanguirubine: Exhibits similar biological activities but with variations in effective doses.
Chelilutine: Shares similar physiological activities with Sanguilutine Chloride.
Uniqueness
This compound is unique due to its specific molecular interactions and the formation of distinct reaction products such as bis[6-(5,6-dihydrosanguilutinyl)] ether . Its ability to activate the RIP1 pathway and induce apoptosis through the Ripoptosome complex sets it apart from other similar compounds .
Properties
CAS No. |
55950-34-0 |
---|---|
Molecular Formula |
C23H24ClNO5 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C23H24NO5.ClH/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24;/h7-12H,1-6H3;1H/q+1;/p-1 |
InChI Key |
KJBKHTCSMPUQCR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
Origin of Product |
United States |
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